![molecular formula C21H22ClF3N2O3S B14985512 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985512.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which include a piperidine ring, a carboxamide group, and multiple aromatic rings substituted with chloro, trifluoromethyl, and methanesulfonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include:
Uniqueness
What sets N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the piperidine ring and carboxamide group contribute to its stability and bioactivity.
Propiedades
Fórmula molecular |
C21H22ClF3N2O3S |
|---|---|
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H22ClF3N2O3S/c1-14-2-4-15(5-3-14)13-31(29,30)27-10-8-16(9-11-27)20(28)26-17-6-7-19(22)18(12-17)21(23,24)25/h2-7,12,16H,8-11,13H2,1H3,(H,26,28) |
Clave InChI |
MDIDKPCHJPAGPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


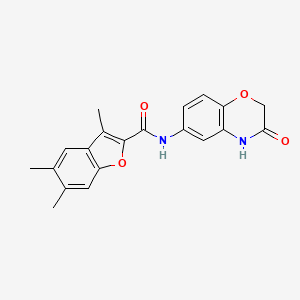
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-1-carboxamide](/img/structure/B14985450.png)
![2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide](/img/structure/B14985454.png)
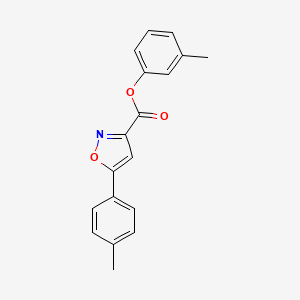
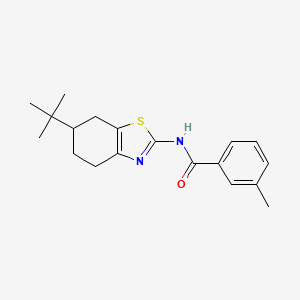
![N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985471.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B14985481.png)
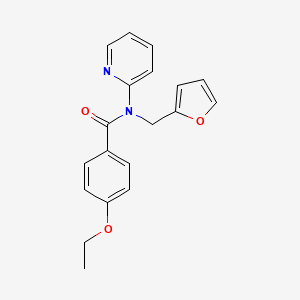
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985493.png)
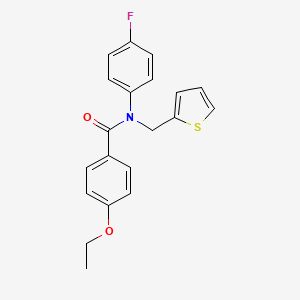
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide](/img/structure/B14985504.png)
![4-methyl-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985508.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985514.png)
![5,6-Dimethyl-4-(3-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14985524.png)
